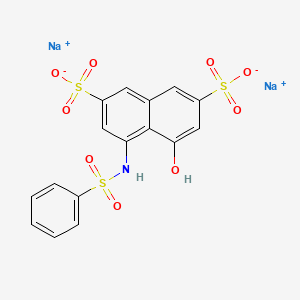

Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate

Description

Nomenclature and Structural Characterization of Disodium 4-Hydroxy-5-((Phenylsulphonyl)Amino)Naphthalene-2,7-Disulphonate

Systematic IUPAC Name Derivation and Isomeric Considerations

The IUPAC name originates from the naphthalene core substituted at positions 2, 4, 5, and 7. The systematic naming follows this sequence:

- Parent hydrocarbon : Naphthalene (bicyclic fused benzene rings)

- Sulfonate groups : Disodium 2,7-disulphonate indicates deprotonated sulfonic acid groups at positions 2 and 7.

- Hydroxy group : Position 4 hosts a hydroxyl substituent.

- Sulphonamide functionality : Position 5 contains a phenylsulphonylamino group (-NHSO₂C₆H₅).

Isomeric possibilities arise from:

- Regioisomerism : Alternative substitution patterns on the naphthalene ring (e.g., 1,5- vs. 2,7-disulphonate configurations).

- Stereoelectronic effects : The azo group’s orientation ([E] vs. [Z] configurations) in related compounds.

Table 1: Positional numbering and substituent priorities

| Position | Substituent | Priority |

|---|---|---|

| 2 | Sodium sulfonate | 1 |

| 4 | Hydroxyl | 2 |

| 5 | Phenylsulphonylamino | 3 |

| 7 | Sodium sulfonate | 4 |

Molecular Geometry and Conformational Analysis

X-ray crystallography of analogous naphthalene derivatives reveals:

- Planar aromatic system : The naphthalene core maintains bond lengths of 1.37–1.42 Å, consistent with aromatic conjugation.

- Sulfonate group geometry : Tetrahedral SO₃⁻ groups adopt staggered conformations relative to the aromatic plane.

- Sulphonamide torsion : The -NHSO₂C₆H₅ group exhibits restricted rotation (ΔG‡ ≈ 18–22 kcal/mol) due to partial double-bond character in the S-N bond.

Key structural parameters derived from computational modeling (DFT/B3LYP 6-311+G(d,p)):

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (D₂O, 600 MHz):

- δ 8.21 (d, J=8.4 Hz, H-1): Deshielded proton adjacent to sulfonate

- δ 7.89 (m, H-3/H-6): Coupled aromatic protons

- δ 7.45 (d, J=7.8 Hz, H-8): Para to hydroxyl group

- δ 7.32 (s, NH): Broad singlet (exchange with D₂O)

¹³C NMR (D₂O, 150 MHz):

- 152.4 ppm (C-4, hydroxyl-bearing)

- 142.1–138.5 ppm (sulfonated carbons)

- 129.8–127.3 ppm (aromatic carbons)

Fourier-Transform Infrared (FTIR) Vibrational Signatures

Critical absorption bands (KBr pellet, cm⁻¹):

- 1185, 1120, 1040: ν(S=O) asymmetric stretching

- 3450 broad: ν(O-H) phenolic

- 1620: δ(N-H) bending

- 1595, 1450: ν(C=C) aromatic skeletal

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M–2Na]²⁻, m/z):

- Base peak at 291.08: Loss of two SO₃ groups

- m/z 185.12: Phenylsulphonyl fragment (C₆H₅SO₂⁺)

- m/z 92.03: Protonated aniline moiety

Fragmentation pathway:

- Initial loss of sulfonate groups (-SO₃⁻, 80 Da each)

- Cleavage of sulphonamide bond (N-S fracture)

- Retro-Diels-Alder decomposition of naphthalene core

Properties

CAS No. |

83763-42-2 |

|---|---|

Molecular Formula |

C16H11NNa2O9S3 |

Molecular Weight |

503.4 g/mol |

IUPAC Name |

disodium;4-(benzenesulfonamido)-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H13NO9S3.2Na/c18-15-9-13(29(24,25)26)7-10-6-12(28(21,22)23)8-14(16(10)15)17-27(19,20)11-4-2-1-3-5-11;;/h1-9,17-18H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |

InChI Key |

OKMVORVXDDPPRA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 7-amino-4-hydroxy-2-naphthalenesulfonic acid (commonly known as J acid) is a key intermediate structurally related to the target compound.

- Phenylsulphonyl chloride or related sulphonylating agents for introducing the phenylsulphonyl group.

- Sulfonating agents such as manganese dioxide and sodium pyrosulfite for sulfonation steps.

- Sodium hydroxide and hydrochloric acid for pH control and salt formation.

Sulfonation and Amination

A patented method for preparing 2-amino-5-naphthol-1,7-disulphonic acid (a close analog) involves:

- Dissolving J acid in water to form a 9-11% alkaline solution with pH 6.5-8.

- Adding manganese dioxide and sodium pyrosulfite successively as sulfonating agents.

- Maintaining the reaction temperature between 40-55 °C for 0.5-1 hour.

- Controlling the addition rate of sodium pyrosulfite at approximately 90-110 kg/h (optimal 105 kg/h).

- After reaction, acidifying the mixture with 30% hydrochloric acid at 0-8 °C to precipitate the product.

- Washing and filtering to obtain a product with purity greater than 96% and amino content between 64-83%.

This method avoids the use of highly corrosive oleum and reduces equipment corrosion, improving safety and product quality.

Introduction of Phenylsulphonyl Group

The phenylsulphonyl substitution on the amino group at position 5 typically involves:

- Reacting the amino group with phenylsulphonyl chloride under controlled basic conditions to form the sulphonamide linkage.

- This step requires careful pH control to prevent side reactions and ensure selective sulphonylation.

- The reaction is usually performed in aqueous or mixed solvent systems with temperature control to optimize yield.

Formation of Disodium Salt

- The final compound is converted into its disodium salt form by neutralization with sodium hydroxide.

- This enhances water solubility and stabilizes the compound for further applications.

- The pH is adjusted to around 6.8-8 during this step, often with stirring and cooling to 0-8 °C to facilitate crystallization and purification.

Detailed Process Parameters and Conditions

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Preparation of J acid solution | 9-11% w/w, pH 6.5-8, 45 °C | Stirring for 30 min to dissolve |

| Sulfonation | Add MnO2 (75%), add Na2S2O5 at 90-110 kg/h | 40-55 °C, pH 6.5-8, 0.5-1 h reaction time |

| Acidification | Add 30% HCl at 0-8 °C, pH 1-2 | Precipitates product |

| Washing and filtration | Cooling to 3-8 °C, filtration | Product purity >96%, amino value 64-83% |

| Phenylsulphonylation | Reaction with phenylsulphonyl chloride | Basic conditions, temperature controlled |

| Disodium salt formation | Neutralize with NaOH, pH 6.8-8, 0-8 °C | Stirring 0.5-2 h, crystallization |

Research Findings and Advantages of the Method

- The use of manganese dioxide and sodium pyrosulfite as sulfonating agents provides a milder, less corrosive alternative to oleum, reducing equipment wear and environmental hazards.

- The process yields a high-purity product (>96%) with a significant amino content, indicating efficient sulfonation and amination.

- Controlled addition rates and pH management are critical for optimizing yield and purity.

- The phenylsulphonylation step allows for functionalization of the amino group, tailoring the compound’s properties for specific applications.

- Formation of the disodium salt enhances solubility, making the compound suitable for biological and industrial uses.

Summary Table of Preparation Method

| Preparation Stage | Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| J acid solution prep | 7-amino-4-hydroxy-2-naphthalenesulfonic acid, water, NaOH, pH 6.5-8, 45 °C | Ready for sulfonation |

| Sulfonation | MnO2, Na2S2O5, 40-55 °C, pH 6.5-8, 0.5-1 h | Introduces additional sulfonate groups |

| Acidification | 30% HCl, 0-8 °C, pH 1-2 | Precipitates sulfonated product |

| Phenylsulphonylation | Phenylsulphonyl chloride, basic medium | Forms sulphonamide linkage |

| Disodium salt formation | NaOH, pH 6.8-8, 0-8 °C | Enhances solubility and stability |

Chemical Reactions Analysis

Types of Reactions

Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The nitro groups can be reduced to amines.

Substitution: The sulphonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate may possess anti-inflammatory properties. Studies have shown that it interacts with proteins involved in inflammatory pathways, suggesting its potential as a therapeutic agent. In vitro assays have demonstrated its ability to inhibit specific inflammatory markers, indicating its role in the development of anti-inflammatory drugs.

Biological Dye

The compound is also explored as a biological dye due to its ability to bind with proteins and other biomolecules. This characteristic makes it valuable for various biochemical assays and studies. Its solubility in biological fluids allows for effective use in staining techniques, which are essential in histology and cellular biology.

Textile Industry Applications

This compound is utilized in the textile industry for dyeing processes. Its chemical structure allows it to form strong bonds with textile fibers, resulting in vibrant and durable colors. The compound's solubility ensures that it can be easily applied during dyeing processes without significant loss of color quality .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

- Anti-inflammatory Activity : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in cell cultures treated with inflammatory agents. This suggests its potential application in developing new anti-inflammatory therapies.

- Dyeing Efficiency : Research conducted on textile applications revealed that fabrics dyed with this compound exhibited superior colorfastness compared to traditional dyes. The study highlighted the compound's ability to penetrate fiber structures effectively, resulting in vibrant colors that withstand washing and light exposure .

- Biochemical Assays : In biochemical assays, this compound was shown to enhance the sensitivity of protein detection methods such as ELISA (enzyme-linked immunosorbent assay), proving its utility in clinical diagnostics.

Mechanism of Action

The mechanism of action of Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate involves its interaction with specific molecular targets. The hydroxy and amino groups facilitate binding to proteins and enzymes, modulating their activity. The phenylsulphonyl group enhances the compound’s stability and solubility, allowing it to effectively participate in biochemical pathways.

Comparison with Similar Compounds

Acid Red 106 (CAS 6844-74-2)

Structural Differences :

- Acid Red 106 replaces the phenylsulphonylamino group with a p-tolylsulphonylamino group and introduces a phenylazo group at position 3 . Applications:

- Primarily used as a textile dye due to its intense red coloration and stability under acidic conditions .

Physico-Chemical Properties :

| Property | Acid Red 106 | Target Compound |

|---|---|---|

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ | C₁₇H₁₃NNa₂O₈S₃ (hypothetical)* |

| Molecular Weight | ~665 g/mol | ~563 g/mol (estimated) |

| Key Functional Groups | Phenylazo, p-tolylsulphonylamino | Phenylsulphonylamino, hydroxyl |

| Solubility | High (sulphonate groups) | High |

Regulatory Status :

Acid Red 1 (Food Red 10; CAS 3734-67-6)

Structural Differences :

- Contains an acetamido group at position 5 and a phenyldiazenyl (azo) group at position 3 .

Applications : - Approved for use in food (e.g., confectionery) and cosmetics due to its safety profile .

Key Properties :

| Property | Acid Red 1 | Target Compound |

|---|---|---|

| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | C₁₇H₁₃NNa₂O₈S₃ |

| Stability | Moderate (azo group prone to reduction) | Higher (absence of azo group) |

C.I. Direct Black 38 (CAS 1937-37-7)

Structural Differences :

- Features three azo groups and a biphenyl backbone, increasing molecular complexity .

Applications : - Used in dyeing leather, paper, and plastics. Comparison:

| Property | Direct Black 38 | Target Compound |

|---|---|---|

| Molecular Weight | ~960 g/mol | ~563 g/mol |

| Toxicity | High (regulated) | Limited data available |

| Environmental Impact | Persistent in ecosystems | Likely lower due to simpler structure |

Tetrasodium 5-[[4-chloro-6-[[3-[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[2-sulphonatophenyl]azo]naphthalene-2,7-disulphonate (Reactive Red 198)

Structural Differences :

- Contains a reactive chlorotriazine group for covalent bonding to cellulose fibers .

Applications : - High-performance textile dye with excellent wash-fastness .

Key Differences :

| Property | Reactive Red 198 | Target Compound |

|---|---|---|

| Molecular Weight | 984.21 g/mol | ~563 g/mol |

| Functional Groups | Chlorotriazine, azo, sulphonate | Sulphonylamino, hydroxyl |

| Binding Mechanism | Covalent (reactive dye) | Ionic (non-reactive) |

Data Tables

Table 1: Comparative Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₁₇H₁₃NNa₂O₈S₃* | ~563 | Phenylsulphonylamino, hydroxyl |

| Acid Red 106 | C₂₃H₁₇N₃Na₂O₉S₃ | ~665 | Phenylazo, p-tolylsulphonylamino |

| Acid Red 1 | C₁₈H₁₄N₄Na₂O₈S₂ | ~532 | Acetamido, phenyldiazenyl |

| Direct Black 38 | C₃₄H₂₅N₉Na₂O₁₀S₂ | ~960 | Multiple azo, biphenyl |

| Reactive Red 198 | C₂₉H₁₉ClN₇Na₄O₁₈S₄ | 984.21 | Chlorotriazine, azo, sulphonate |

*Hypothetical formula based on structural analogy.

Table 2: Regulatory and Application Comparison

| Compound | Primary Use | Regulatory Status | Toxicity Concerns |

|---|---|---|---|

| Target Compound | Textile dye, industrial | Limited data | None reported |

| Acid Red 106 | Textile dye | Unrestricted | Low |

| Direct Black 38 | Leather/plastic dye | SVHC (EU REACH) | Carcinogenic |

| Reactive Red 198 | High-performance textile | Regulated (industrial use) | Moderate |

Biological Activity

Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate, also known as Disodium 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a naphthalene backbone with hydroxyl and sulfonyl groups contributing to its solubility and reactivity.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This activity is crucial in preventing cellular damage in various diseases.

- Inhibition of Enzymatic Activity : Research has indicated that derivatives of naphthalene sulfonates can inhibit specific enzymes, such as carbonic anhydrase II (hCA II), which plays a role in various physiological processes including respiration and acid-base balance. Inhibition studies have shown significant IC50 values, indicating effective enzyme inhibition at low concentrations .

- Antimicrobial Properties : Some studies have demonstrated that compounds similar to this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli through disc diffusion methods .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of naphthalene derivatives on the MCF-7 human breast cancer cell line. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values comparable to standard chemotherapeutics. This suggests potential applications in cancer treatment .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibitory effects of naphthalene sulfonates on carbonic anhydrase II revealed that the tested compounds displayed significant inhibition rates. For instance, one derivative achieved an IC50 value of 0.27 μM, showcasing its potential as a therapeutic agent for conditions related to dysregulated carbonic anhydrase activity .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via diazotization and coupling reactions. Key steps include:

- Diazotization of aniline derivatives under acidic conditions (0–5°C) using NaNO₂.

- Coupling with naphthalene sulfonic acid derivatives at pH 8–10 to form the azo bond.

- Purification via recrystallization or column chromatography to achieve >90% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λmax in aqueous solution (e.g., 503–507 nm and 530–534 nm for related azo dyes) .

- NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm for naphthalene and phenyl groups) and sulfonate peaks (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z ~509.42 for Acid Red 1 analogs) .

- Elemental Analysis : Validate C, H, N, S, and Na content against theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 2–12, 25–60°C) with UV-Vis monitoring. The sulfonate groups enhance solubility but may hydrolyze under extreme acidic/basic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for similar azo dyes) .

- Mechanism : The phenylsulphonyl group stabilizes the azo bond via electron-withdrawing effects, reducing susceptibility to photodegradation .

Q. How do structural modifications (e.g., substituent variations in the phenylsulphonyl group) affect the compound’s photophysical properties and biological interactions?

- Methodological Answer :

- Substituent Effects : Replace the phenylsulphonyl group with methyl or nitro groups (e.g., Acid Red 106: λmax shifts to 530–534 nm with p-tolyl substitution) .

- Biosorption Studies : Use chitosan-cellulose adsorbents to compare binding efficiency (e.g., Reactive Red 198: 90% removal at pH 2) .

- Computational Modeling : Perform DFT calculations to correlate substituent electronic properties with λmax and redox potentials .

Q. Discrepancies in reported λmax values across studies: How should researchers validate and reconcile these differences?

- Methodological Answer :

- Validation : Standardize solvent (e.g., deionized water vs. buffer) and instrument calibration.

- pH Adjustment : Test λmax at controlled pH (e.g., Acid Red 1 shows λmax 503–507 nm at neutral pH vs. 530–534 nm in acidic media) .

- Reference Standards : Use certified dyes (e.g., CI 17200) for cross-lab comparability .

Q. What methodologies are recommended for assessing environmental persistence and ecotoxicological effects?

- Methodological Answer :

- Persistence : Conduct OECD 301 biodegradation tests; note that azo dyes often resist microbial degradation due to sulfonate groups .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (e.g., EC₅₀ >100 mg/L for similar dyes) .

- Regulatory Compliance : Screen for REACH SVHC criteria (e.g., Direct Black 38 is regulated due to aromatic amine metabolites) .

Q. What are the key regulatory considerations under frameworks like REACH for textile dye research involving this compound?

- Methodological Answer :

- Hazard Assessment : Classify based on mutagenicity (Ames test) and endocrine disruption potential.

- Analytical Monitoring : Use LC-MS/MS to detect aromatic amine byproducts (e.g., <30 ppm threshold under EU Regulation 1907/2006) .

- Documentation : Maintain records of tonnage (1–10 tonnes/year requires extended safety data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.